molecular formula C8H14N4O2S B13004003 N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B13004003
M. Wt: 230.29 g/mol
InChI Key: HDNGEOFWYXNQGK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide typically involves the reaction of N-methylpyridine-3-sulfonamide with ethyl hydrazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide include:

Uniqueness

This compound is unique due to its specific hydrazinyl and sulfonamide functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N4O2S

Molecular Weight

230.29 g/mol

IUPAC Name

N-ethyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C8H14N4O2S/c1-3-12(2)15(13,14)8-6-10-5-4-7(8)11-9/h4-6H,3,9H2,1-2H3,(H,10,11)

InChI Key

HDNGEOFWYXNQGK-UHFFFAOYSA-N

Canonical SMILES

CCN(C)S(=O)(=O)C1=C(C=CN=C1)NN

Origin of Product

United States

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